Caloxin 1b1 was identified through a random peptide phage display library, focusing on the extracellular domain 1 of PMCA4 as the synthetic target . This classification places Caloxin 1b1 within a novel group of plasma membrane calcium pump inhibitors, which are being explored for their functional implications in cardiovascular and neurological systems .
The synthesis of Caloxin 1b1 involves a multi-step process starting with the phage display technique. This method allows for the identification and isolation of peptides that bind specifically to target proteins. Following the initial identification, further refinement through affinity chromatography is employed to purify the peptide from a complex mixture, ensuring high specificity and potency against PMCA4 .
The technical details of this synthesis include:
Caloxin 1b1's molecular structure has been characterized through various biochemical assays. Although specific structural data (such as 3D coordinates) may not be publicly available, its sequence and binding characteristics have been described. The peptide's sequence allows it to interact with specific sites on PMCA4, inhibiting its function effectively.
Caloxin 1b1 acts primarily as an inhibitor of calcium transport mediated by PMCA4. When introduced into cellular systems, it alters the dynamics of calcium ion flux across cell membranes. The technical details surrounding these reactions include:
The mechanism by which Caloxin 1b1 exerts its effects involves competitive inhibition at the binding site on PMCA4. By binding to this site, Caloxin 1b1 prevents ATP-driven calcium extrusion, leading to increased intracellular calcium concentrations. This mechanism has been demonstrated through various experimental models, including vascular smooth muscle cells where increased arterial contractility was observed upon application of Caloxin 1b1 .
Caloxin 1b1 exhibits several key physical and chemical properties:
The applications of Caloxin 1b1 are primarily in research settings focused on understanding calcium signaling pathways. Its ability to selectively inhibit PMCA4 makes it a valuable tool for:
CAS No.: 32448-35-4
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: